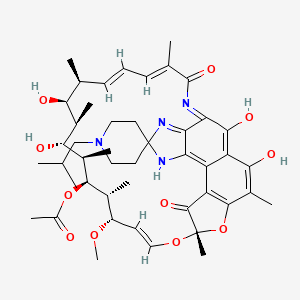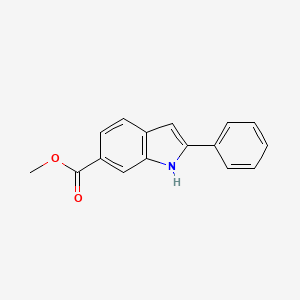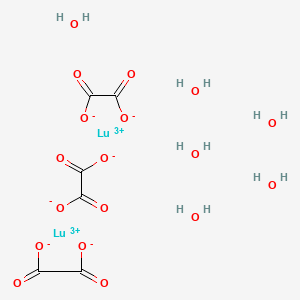
Lutetium(3+);oxalate;hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium(3+);oxalate;hexahydrate is a chemical compound consisting of lutetium ions (Lu^3+), oxalate ions (C_2O_4^2-), and water molecules. It is a coordination compound where lutetium is in the +3 oxidation state, and the oxalate acts as a ligand. The hexahydrate form indicates that there are six water molecules associated with each formula unit of the compound. Lutetium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Lutetium(3+);oxalate;hexahydrate can be synthesized through a reaction between lutetium chloride (LuCl_3) and oxalic acid (H_2C_2O_4) in an aqueous solution. The reaction typically involves mixing aqueous solutions of lutetium chloride and oxalic acid, followed by crystallization to obtain the hexahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the dissolution of lutetium oxide (Lu_2O_3) in hydrochloric acid to form lutetium chloride, followed by the addition of oxalic acid to precipitate lutetium oxalate. The precipitate is then filtered, washed, and dried to obtain the hexahydrate form. The industrial process may also involve purification steps to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Lutetium(3+);oxalate;hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Lutetium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.
Substitution Reactions: The oxalate ligand can be substituted by other ligands in coordination chemistry.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of lutetium hydroxide and oxalic acid.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can oxidize lutetium compounds, although lutetium(3+) is relatively stable.
Reducing Agents: Reducing agents can reduce lutetium compounds, but lutetium(3+) is less prone to reduction.
Ligand Exchange: Ligands such as EDTA can replace oxalate in coordination complexes.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis reactions.
Major Products Formed
Lutetium Hydroxide: Formed during hydrolysis reactions.
Lutetium Oxide: Can be formed upon heating or oxidation.
Substituted Complexes: Formed during ligand exchange reactions.
科学的研究の応用
Lutetium(3+);oxalate;hexahydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds and coordination complexes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Lutetium-based compounds, such as lutetium-177, are used in targeted radiotherapy for treating certain types of cancer.
Industry: Utilized in the production of specialty glasses, ceramics, and phosphors due to its unique optical properties.
作用機序
The mechanism of action of lutetium(3+);oxalate;hexahydrate depends on its application. In medical applications, lutetium-based compounds, such as lutetium-177, target specific receptors or cells. For example, lutetium-177 dotatate targets somatostatin receptors on neuroendocrine tumor cells, delivering targeted radiation to destroy cancer cells. The molecular targets and pathways involved include receptor-mediated endocytosis and subsequent radiation-induced DNA damage in cancer cells.
類似化合物との比較
Similar Compounds
Lutetium(III) Chloride Hexahydrate (LuCl_3·6H_2O): Similar in structure but with chloride ions instead of oxalate.
Lutetium(III) Nitrate Hydrate (Lu(NO_3)_3·xH_2O): Contains nitrate ions and is used in similar applications.
Lutetium(III) Acetate Hydrate (Lu(C_2H_3O_2)_3·xH_2O): Contains acetate ions and is used in coordination chemistry.
Uniqueness
Lutetium(3+);oxalate;hexahydrate is unique due to the presence of oxalate ligands, which can form stable chelates with lutetium ions. This stability makes it useful in various applications, including as a precursor for other lutetium compounds and in coordination chemistry studies.
特性
CAS番号 |
51373-64-9 |
|---|---|
分子式 |
C6H12Lu2O18 |
分子量 |
722.08 g/mol |
IUPAC名 |
lutetium(3+);oxalate;hexahydrate |
InChI |
InChI=1S/3C2H2O4.2Lu.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 |
InChIキー |
GGCDTIOZNNDYOG-UHFFFAOYSA-H |
正規SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Lu+3].[Lu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


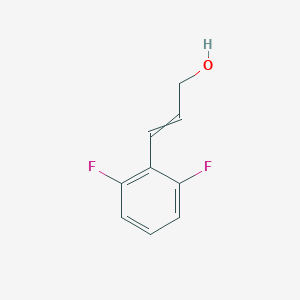
![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)

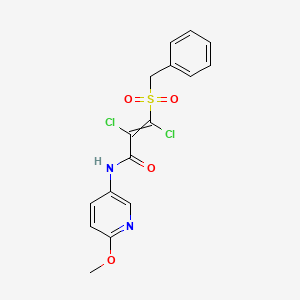

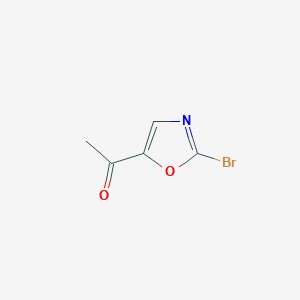
![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)
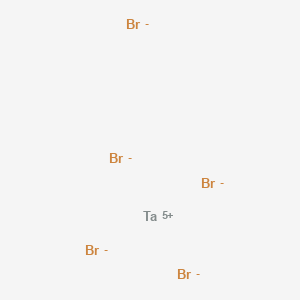
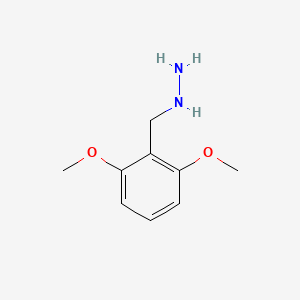
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
